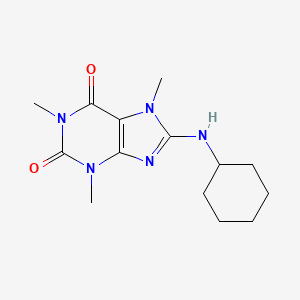![molecular formula C20H18O3 B5631111 7-(2-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5631111.png)
7-(2-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a chromen-4-one core fused with a cyclopentane ring and a phenylethoxy substituent, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves the reaction of chroman-4-one derivatives with phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: TBHP and TBAI in an aprotic solvent.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Phenylethyl bromide and potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
科学研究应用
7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, chroman-4-one derivatives have been shown to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
相似化合物的比较
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its polyfunctional properties and potential therapeutic applications.
2-(2-Phenylethyl)-4H-chromen-4-one: Exhibits anti-inflammatory effects and is isolated from natural sources.
3-(2-Ethoxyphenoxy)-7-(2-phenylethoxy)-4H-chromen-4-one: Another derivative with potential biological activities.
Uniqueness
7-(2-Phenylethoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to its fused cyclopentane ring, which distinguishes it from other chromen-4-one derivatives. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
7-(2-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-20-18-8-4-7-16(18)17-10-9-15(13-19(17)23-20)22-12-11-14-5-2-1-3-6-14/h1-3,5-6,9-10,13H,4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBFJCQVFNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B5631035.png)
![N-cyclooctyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5631036.png)
![3-{2-[4-(2-methoxyphenyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5631038.png)
![2-[5-(1,1,2,2-tetrafluoroethyl)-3-isoxazolyl]phenol](/img/structure/B5631051.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5631056.png)
![2-[2-oxo-2-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]ethyl]-5-piperidin-1-ylpyridazin-3-one](/img/structure/B5631063.png)
![3-thienyl{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}acetic acid](/img/structure/B5631071.png)
![2-methyl-5-(methylsulfonyl)-N-[1-methyl-2-(3-thienyl)ethyl]pyrimidin-4-amine](/img/structure/B5631094.png)
![1-(2-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5631097.png)
![3-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5631105.png)
![1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B5631119.png)


![4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5631139.png)
